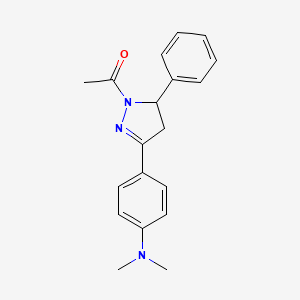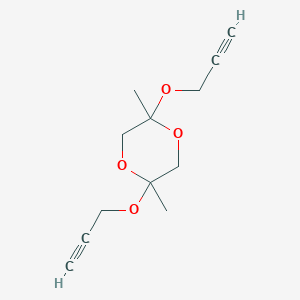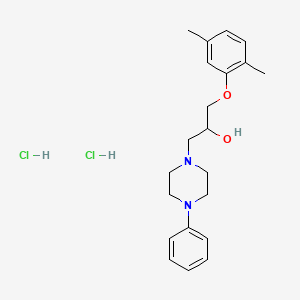
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline, also known as APDP, is a chemical compound that has been widely researched for its potential applications in various fields. The synthesis method of APDP is complex and requires expertise in organic chemistry.
Wirkmechanismus
The mechanism of action of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has also been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. In animal studies, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of various cancer cells. In addition, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties are well characterized. It has also been extensively studied, and its potential applications in various fields have been established. However, there are also limitations to using 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline. In medicine, further studies are needed to explore its potential as a treatment for various diseases such as cancer and inflammation. In agriculture, further studies are needed to explore its potential as a pesticide and herbicide. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various organic materials. Overall, the potential applications of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline are vast, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with acetic anhydride to form 1-acetyl-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride to form 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline.
Wissenschaftliche Forschungsanwendungen
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In agriculture, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been studied for its potential as a pesticide and herbicide. In material science, 4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Eigenschaften
IUPAC Name |
1-[5-[4-(dimethylamino)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(23)22-19(16-7-5-4-6-8-16)13-18(20-22)15-9-11-17(12-10-15)21(2)3/h4-12,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFSTWAVBZBSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)
![2-(2-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5214502.png)


![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)

![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![3-{[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5214564.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)

![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)